

The History and Discovery of Methanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanoic acid, systematically known as **formic acid** (HCOOH), holds the distinction of being the simplest carboxylic acid. Its history is a fascinating journey from the observations of early naturalists to the development of sophisticated industrial synthesis. This technical guide provides an in-depth exploration of the discovery, isolation, and early synthesis of methanoic acid, tailored for researchers, scientists, and drug development professionals. The document outlines key historical milestones, details the experimental protocols of seminal discoveries, and presents relevant physicochemical data for comparative analysis.

Historical Overview

The story of methanoic acid begins centuries ago, with the observation by alchemists and naturalists in the 15th century that ant hills emitted an acidic vapor.[1][2] However, it was not until the 17th century that this acidic substance was first isolated.

The pivotal moment in the discovery of methanoic acid came in 1671 when the English naturalist John Ray successfully isolated the compound by distilling a large quantity of crushed ants.[1][3][4][5] This pioneering work led to the substance being named "**formic acid**," derived from the Latin word for ant, formica.[3][6][7] There is some evidence to suggest that Samuel Fisher may have made a similar discovery a year earlier, in 1670.[8]

For a considerable time, the primary source of **formic acid** was the destructive distillation of ants. The first successful chemical synthesis was achieved by the French chemist Joseph Gay-

Lussac, who produced it from hydrocyanic acid.[1][2][3] A more significant breakthrough in synthesis occurred in 1855, when another French chemist, Marcellin Berthelot, developed a method to produce **formic acid** from carbon monoxide.[1][2][3][9] This method is conceptually similar to processes used in modern industrial production.[1]

Despite these advances, **formic acid** was long considered a chemical of minor industrial importance.[1][2][3] Its profile began to rise in the late 1960s when it became available in significant quantities as a byproduct of acetic acid production.[1][2][3] Today, it has a wide range of applications, including as a preservative and antibacterial agent in livestock feed.[1][2]

Physicochemical Properties of Methanoic Acid

A summary of the key quantitative data for methanoic acid is presented in the table below for easy reference and comparison.

Property	Value
Systematic Name	Methanoic Acid
Common Name	Formic Acid
Chemical Formula	CH ₂ O ₂ or HCOOH
Molar Mass	46.025 g⋅mol ⁻¹ [1]
Appearance	Colorless, fuming liquid[1]
Odor	Pungent, penetrating[1][6]
Density	1.220 g/mL[1]
Melting Point	8.4 °C (47.1 °F)[1][6]
Boiling Point	100.8 °C (213.4 °F)[1][6]
Solubility in Water	Miscible[1]
Acidity (pKa)	3.77[3]

Key Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments in the isolation and synthesis of methanoic acid.

Protocol 1: Isolation by Distillation of Ants (John Ray, 1671)

This protocol is a conceptual reconstruction of the method likely used by John Ray, based on historical accounts.

- Objective: To isolate the acidic substance from ants.
- Materials:
 - A large quantity of ants (e.g., from the family Formicidae).
 - A retort or other distillation apparatus suitable for the 17th century.
 - A collection vessel.
 - A heat source.
- · Methodology:
 - A substantial mass of ants was collected and crushed to release their bodily fluids.
 - The crushed ant matter was placed into the retort.
 - The retort was heated, causing the volatile components to vaporize.
 - The vapor was passed through a condenser and collected as a liquid distillate in the receiving vessel.
 - This distillate was an aqueous solution of the acidic compound, which was later identified and named formic acid.[4][5]

Protocol 2: Synthesis from Hydrocyanic Acid (Joseph Gay-Lussac)

The first chemical synthesis of **formic acid** was a significant step in moving beyond natural sources.

- Objective: To synthesize formic acid from an inorganic precursor.
- Reactants:
 - Hydrocyanic acid (HCN)
 - An acidic or basic catalyst in an aqueous medium.
- Methodology:
 - Hydrocyanic acid was subjected to hydrolysis. This process involves the breaking of the carbon-nitrogen triple bond.
 - The reaction proceeds through the formation of an intermediate formamide (HCONH₂) if conducted under certain conditions, which is then further hydrolyzed.
 - The overall reaction can be summarized as the acid- or base-catalyzed hydrolysis of the cyanide group to a carboxylic acid group.
 - The net reaction is: HCN + 2H₂O → HCOOH + NH₃.
 - The resulting formic acid was then purified from the reaction mixture.[1][3]

Protocol 3: Synthesis from Carbon Monoxide (Marcellin Berthelot, 1855)

This method laid the groundwork for modern industrial production.

- Objective: To synthesize **formic acid** from carbon monoxide.
- Reactants:
 - Carbon monoxide (CO)
 - A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- A strong acid, such as sulfuric acid (H2SO4), for the final step.
- Methodology:
 - Formation of Sodium Formate: Carbon monoxide gas was treated with aqueous sodium hydroxide under conditions of elevated temperature and pressure. The reaction is: CO + NaOH → HCOONa.
 - Acidification: The resulting sodium formate (a salt of formic acid) was then treated with a strong mineral acid like sulfuric acid.
 - Liberation of Formic Acid: The acidification step protonates the formate anion, liberating free formic acid. The reaction is: 2HCOONa + H₂SO4 → 2HCOOH + Na₂SO4.
 - Purification: The formic acid was then separated from the sodium sulfate and any excess reagents, typically by distillation.[1][6]

Visualizations: Pathways and Timelines

The following diagrams, generated using the DOT language, illustrate the key historical developments and chemical pathways described in this guide.

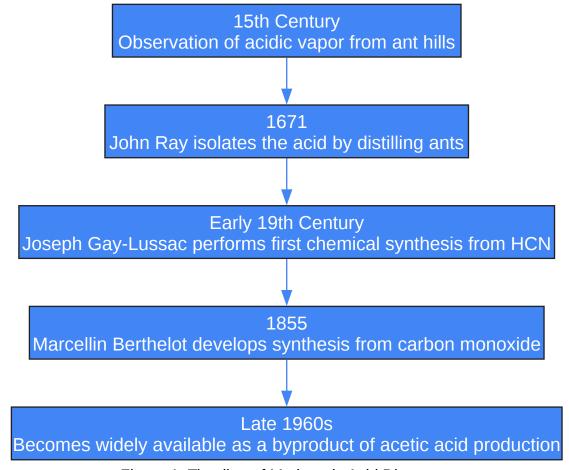


Figure 1: Timeline of Methanoic Acid Discovery

Click to download full resolution via product page

Figure 1: Timeline of Methanoic Acid Discovery

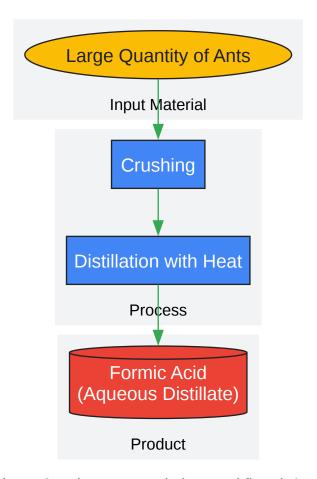


Figure 2: John Ray's Isolation Workflow (1671)

Click to download full resolution via product page

Figure 2: John Ray's Isolation Workflow (1671)

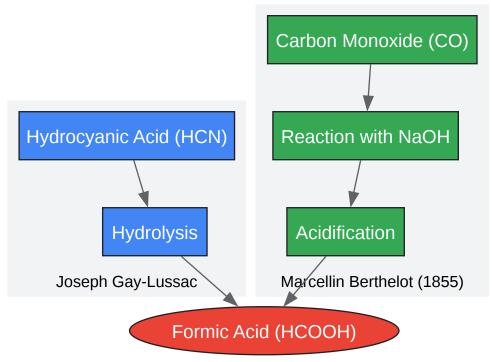


Figure 3: Early Chemical Synthesis Pathways

Click to download full resolution via product page

Figure 3: Early Chemical Synthesis Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Formic acid Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Formic Acid_Chemicalbook [chemicalbook.com]
- 4. owlcation.com [owlcation.com]
- 5. What is Formic Acid? [monarchchemicals.co.uk]
- 6. Formic acid | Formula, Preparation, Uses, & Facts | Britannica [britannica.com]

- 7. quora.com [quora.com]
- 8. acs.org [acs.org]
- 9. testbook.com [testbook.com]
- To cite this document: BenchChem. [The History and Discovery of Methanoic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1673544#history-and-discovery-of-methanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com